N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide typically involves multiple steps:
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Formation of the Isothiazolidinyl Group: : The isothiazolidinyl group is synthesized through the reaction of a suitable amine with sulfur dioxide and an oxidizing agent. This step requires controlled temperature and pH conditions to ensure the formation of the desired dioxidoisothiazolidinyl moiety.
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Phenoxy Acetamide Formation: : The final step involves the coupling of the chloro-substituted isothiazolidinyl compound with 4-fluorophenoxyacetic acid. This step typically employs a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine to facilitate the formation of the acetamide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isothiazolidinyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, leveraging its unique chemical structure to target specific biological pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For instance, it may inhibit enzyme function by occupying the active site or alter receptor signaling pathways by binding to receptor sites, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-(4-fluorophenoxy)acetamide: Lacks the isothiazolidinyl group, resulting in different chemical properties and biological activities.
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide: Similar structure but without the fluorophenoxy group, affecting its reactivity and applications.
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenoxy)acetamide:
Uniqueness
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide is unique due to the presence of both the dioxidoisothiazolidinyl and fluorophenoxy groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O4S/c18-15-7-4-13(10-16(15)21-8-1-9-26(21,23)24)20-17(22)11-25-14-5-2-12(19)3-6-14/h2-7,10H,1,8-9,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBMKTPJPKQULL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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